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molecular formula C6H13BrO2S B1581990 (Ethoxycarbonylmethyl)dimethylsulfonium bromide CAS No. 5187-82-6

(Ethoxycarbonylmethyl)dimethylsulfonium bromide

Cat. No. B1581990
M. Wt: 229.14 g/mol
InChI Key: JXFPTJYKYKVENJ-UHFFFAOYSA-M
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Patent
US07453011B2

Procedure details

A stirred solution of ethyl bromoacetate (98%, 287 g, 1.68 mol) and methyl sulfide (99%, 156 mL, 1.25 eq.) in acetone (500 mL) was kept at 15° C. A white precipitate started to appear immediately and became thicker upon stirring. After stirring for 18 h at 22° C., the solid was filtered, washed with acetone (3×100 mL), and dried under vacuum to afford 1 (477 g, 83.4%) as white crystals. 1H NMR (250 MHz, CDCl3) δ 5.20 (s, 2H); 4.29 (q, J=7.2, 2H); 3.46 (s, 6H); 1.32 (t, J=7.2, 3H). 13C NMR (62.5 MHz, CDCl3) δ 164.36; 63.38; 44.38; 25.22; 13.92.
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
156 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Yield
83.4%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:8][S:9][CH3:10]>CC(C)=O>[Br-:1].[CH2:6]([O:5][C:3]([CH2:2][S+:9]([CH3:10])[CH3:8])=[O:4])[CH3:7] |f:3.4|

Inputs

Step One
Name
Quantity
287 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Two
Name
Quantity
156 mL
Type
reactant
Smiles
CSC
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
upon stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 15° C
STIRRING
Type
STIRRING
Details
After stirring for 18 h at 22° C.
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with acetone (3×100 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(C)OC(=O)C[S+](C)C
Measurements
Type Value Analysis
AMOUNT: MASS 477 g
YIELD: PERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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